5-Phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone

Lipophilicity Drug-likeness Oxazolidinone SAR

5-Phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone (CAS 55243-73-7; molecular formula C₁₄H₁₆N₂O₃; MW 260.29 g/mol) is a synthetic heterocyclic compound belonging to the oxazolidinone class. It features a 5-phenyl substituent on the oxazolidinone ring and a pyrrolidinylcarbonyl (pyrrolidine-1-carbonyl) moiety at the N-3 position.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS No. 55243-73-7
Cat. No. B12892762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone
CAS55243-73-7
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)N2CC(OC2=O)C3=CC=CC=C3
InChIInChI=1S/C14H16N2O3/c17-13(15-8-4-5-9-15)16-10-12(19-14(16)18)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2
InChIKeyKNBJKAYEDPGSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone (CAS 55243-73-7): Sourcing & Selection Evidence for a 3-Carbamoyl-5-phenyl-2-oxazolidinone Research Intermediate


5-Phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone (CAS 55243-73-7; molecular formula C₁₄H₁₆N₂O₃; MW 260.29 g/mol) is a synthetic heterocyclic compound belonging to the oxazolidinone class . It features a 5-phenyl substituent on the oxazolidinone ring and a pyrrolidinylcarbonyl (pyrrolidine-1-carbonyl) moiety at the N-3 position . This substitution pattern places it within the broader family of 3-substituted-5-phenyl-2-oxazolidinones, a scaffold extensively explored in antimicrobial phenyloxazolidinone programs where pyrrolidinyl and azetidinyl moieties are key structural determinants of activity against Gram-positive pathogens [1]. Unlike marketed oxazolidinone antibiotics (e.g., linezolid) which carry an acetamidomethyl group at C-5, this compound bears a phenyl ring at C-5 and a pyrrolidine carboxamide at N-3, giving it distinct physicochemical properties relevant to medicinal chemistry design and intermediate sourcing decisions .

Why Simple Oxazolidinone Analogs Cannot Substitute for 5-Phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone Without Quantitative Verification


Within the 5-phenyl-2-oxazolidinone chemical space, seemingly minor variations in the N-3 substituent produce substantial shifts in physicochemical properties that directly affect formulation behavior, membrane permeability, and off-target interaction profiles [1]. The pyrrolidine-1-carbonyl group at N-3 increases the molecular weight by approximately 97 Da and nearly doubles the topological polar surface area (TPSA) compared to the unsubstituted 5-phenyl-2-oxazolidinone core (TPSA 38.3 Ų), while simultaneously elevating the calculated LogP (2.27 vs. 1.20 for the parent scaffold) [2]. This distinctive TPSA–LogP combination positions the compound differently in key drug-likeness parameter spaces compared to both simpler 5-phenyl-2-oxazolidinones and clinically utilized oxazolidinones such as linezolid (TPSA 71.1 Ų, LogP 1.64), meaning procurement decisions cannot rely on class-level assumptions about solubility, permeability, or biological target engagement . For researchers building structure–activity relationship (SAR) libraries or sourcing intermediates, failure to verify the specific N-3 substitution pattern risks introducing uncharacterized variations in these critical molecular descriptors .

5-Phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Calculated LogP of 2.27: Lipophilicity Differentiation from Unsubstituted 5-Phenyl-2-oxazolidinone (XlogP 1.20) and Linezolid (LogP 1.64)

5-Phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone exhibits a calculated LogP of 2.27, representing a 1.07 log unit increase over the unsubstituted 5-phenyl-2-oxazolidinone core (XlogP = 1.20) . This LogP also exceeds that of the clinical oxazolidinone linezolid (LogP = 1.64) by 0.63 log units . The elevated LogP, driven by the pyrrolidine-1-carbonyl substituent at N-3, indicates approximately 4.3× greater calculated partition into octanol versus the parent scaffold and is predicted to enhance passive membrane permeability relative to linezolid, while potentially reducing aqueous solubility—a trade-off that must be explicitly considered in assay design and formulation development [1].

Lipophilicity Drug-likeness Oxazolidinone SAR

TPSA of 49.85 Ų: Balanced Polarity Intermediate Between 5-Phenyl-2-oxazolidinone (38.3 Ų) and Linezolid (71.1 Ų)

The topological polar surface area (TPSA) of 5-phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone is 49.85 Ų, placing it at an intermediate value between the minimal TPSA of unsubstituted 5-phenyl-2-oxazolidinone (38.3 Ų) and the higher TPSA of the FDA-approved antibiotic linezolid (71.1 Ų) . TPSA values below 60 Ų are generally associated with good blood–brain barrier penetration, while those below 140 Ų predict favorable oral absorption—suggesting this compound occupies a polarity window that may be advantageous for CNS-targeted oxazolidinone programs where linezolid's higher TPSA limits brain exposure . The ΔTPSA of +11.55 Ų over the parent scaffold is attributable to the additional carbonyl oxygen and pyrrolidine nitrogen in the N-3 substituent [1].

Polar Surface Area Oral bioavailability Oxazolidinone design

Molecular Weight of 260.29 g/mol: 97 Da Larger than Parent 5-Phenyl-2-oxazolidinone; 77 Da Smaller than Linezolid, Aligning with Fragment-Based Design Criteria

The molecular weight (MW) of 5-phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone is 260.29 g/mol . This is 97.12 Da larger than the parent 5-phenyl-2-oxazolidinone scaffold (MW 163.17 g/mol) due to the pyrrolidine-1-carbonyl substituent, and 77.06 Da smaller than linezolid (MW 337.35 g/mol) . The compound's MW falls within the 'lead-like' range (MW ≤ 350–460 Da) but above typical fragment thresholds (MW ≤ 250–300 Da for rule-of-three compliant fragments), making it suitable as a late-stage fragment or early lead scaffold in oxazolidinone optimization programs where incremental mass addition has been shown to correlate with antibacterial potency gains against resistant Gram-positive strains [1].

Molecular Weight Fragment-based drug design Lead-likeness

N-3 Pyrrolidine-1-carbonyl Substituent Provides a Structurally Distinct Hydrogen-Bond Acceptor/Donor Profile Compared to C-5 Side-Chain Analogs

The N-3 pyrrolidine-1-carbonyl group introduces a tertiary amide functionality (urea-type linkage) that provides an additional hydrogen-bond acceptor (carbonyl oxygen) while lacking the H-bond donor present in the N-3 unsubstituted 5-phenyl-2-oxazolidinone (NH at position 3) . This contrasts with linezolid and related clinical oxazolidinones, where key hydrogen-bonding pharmacophoric elements are located on the C-5 side chain (acetamidomethyl group) rather than at N-3 [1]. In the broader phenyloxazolidinone antimicrobial patent literature, the N-3 pyrrolidinylcarbonyl motif has been specifically claimed as part of a scaffold series (US 5,883,093) where the pyrrolidinyl moiety contributes to ribosomal binding interactions distinct from those mediated by the C-5 acetamidomethyl group, enabling activity against linezolid-resistant strains when appropriately optimized [2]. The absence of the N-3 NH donor also eliminates a potential metabolic liability (N-dealkylation/N-oxidation) present in N-unsubstituted analogs [3].

Hydrogen bonding Oxazolidinone SAR Ribosomal binding

Predicted Boiling Point of 385.7 °C vs. 5-Phenyl-2-oxazolidinone (395.8–407 °C): Comparable Thermal Stability Profile Supports Standard Laboratory Handling

The predicted boiling point of 5-phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone at atmospheric pressure (760 mmHg) is 385.7 °C, with a flash point of 187 °C . These values are comparable to reported boiling points for the parent scaffold 5-phenyl-2-oxazolidinone (395.8 °C, flash point 193.2 °C) and its 4-methyl-substituted derivative (395.8 °C, flash point 193.2 °C), indicating that the N-3 pyrrolidine-1-carbonyl group does not significantly compromise thermal stability . The density of 1.31 g/cm³ is higher than that of 5-phenyl-2-oxazolidinone (1.132–1.195 g/cm³) and comparable to linezolid (1.302 g/cm³), reflecting the increased mass contribution of the pyrrolidine carboxamide substituent . These data confirm that the compound can be handled under standard laboratory storage and reaction conditions without special thermal precautions beyond those typical for oxazolidinone derivatives.

Thermal stability Physicochemical characterization Storage conditions

Exact Mass of 260.1160 Da: High-Resolution Mass Spectrometry Differentiation from Isobaric or Near-Isobaric Interferences in Analytical Workflows

The monoisotopic exact mass of 5-phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone is 260.1160 Da (molecular formula C₁₄H₁₆N₂O₃), distinguishing it from other oxazolidinone derivatives with similar nominal masses . For comparison, the 4-methyl-5-phenyl-2-oxazolidinone scaffold (C₁₀H₁₁NO₂, exact mass 177.0790 Da) and linezolid (C₁₆H₂₀FN₃O₄, exact mass 337.1438 Da) differ by 83.0370 Da and 77.0278 Da respectively—mass differences readily resolved by any modern high-resolution mass spectrometer (resolution >30,000 FWHM) . The refractive index of 1.602 provides an additional orthogonal identifier for purity assessment by HPLC with refractive index detection .

Mass spectrometry Analytical characterization Quality control

Optimal Procurement and Research Deployment Scenarios for 5-Phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone Based on Differentiated Evidence


Scaffold for Oxazolidinone Antibacterial Lead Optimization Targeting Gram-Positive Pathogens Including Linezolid-Resistant Strains

The N-3 pyrrolidine-1-carbonyl substitution pattern positions this compound within the phenyloxazolidinone antimicrobial chemical space claimed in US Patent 5,883,093, where pyrrolidinyl-phenyloxazolidinones demonstrate activity against multiply-resistant staphylococci, streptococci, and enterococci [1]. Researchers prosecuting oxazolidinone lead optimization programs can employ this compound as a core scaffold for systematic SAR exploration at the C-5 phenyl ring, leveraging the intermediate TPSA (49.85 Ų) and favorable LogP (2.27) to modulate permeability–solubility profiles while probing ribosomal binding interactions mediated by the N-3 urea-type motif .

Synthetic Intermediate for 3-Substituted-5-phenyl-2-oxazolidinone Derivative Libraries in Medicinal Chemistry

The compound's 5-phenyl group provides a versatile handle for further functionalization (e.g., halogenation, nitration, cross-coupling), while the N-3 pyrrolidine-1-carbonyl moiety serves as a stable urea linkage resistant to hydrolytic cleavage under standard synthetic conditions [1]. Its molecular weight of 260.29 g/mol and density of 1.31 g/cm³ facilitate straightforward purification by flash chromatography or recrystallization, making it a practical building block for parallel synthesis of oxazolidinone libraries . The 97% commercial purity (as listed by CheMenu, Catalog No. CM1052164) provides an acceptable starting point for most discovery-phase synthesis workflows .

Physicochemical Reference Standard for Computational ADME Model Calibration in the Oxazolidinone Chemical Space

With a well-defined TPSA of 49.85 Ų, LogP of 2.27, and MW of 260.29 g/mol, this compound occupies a distinct region of drug-likeness parameter space not represented by either unsubstituted 5-phenyl-2-oxazolidinone or FDA-approved oxazolidinones [1]. Computational chemistry groups developing or validating in silico ADME prediction models for oxazolidinone-derived compound series can use these experimentally derived physicochemical constants as calibration data points, particularly for models predicting blood–brain barrier penetration and oral bioavailability within the oxazolidinone class .

Quality Control Reference Material for LC–MS and GC–MS Method Development in Oxazolidinone Analytical Chemistry

The compound's exact mass of 260.1160 Da (C₁₄H₁₆N₂O₃), characteristic refractive index of 1.602, and boiling point of 385.7 °C provide a unique analytical fingerprint suitable for use as a system suitability standard or retention time marker in chromatographic method development targeting oxazolidinone-class compounds [1]. Analytical laboratories supporting medicinal chemistry teams can employ this compound to verify column performance, mass calibration, and detection linearity across HPLC–UV, LC–MS, and GC–MS platforms .

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